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Buclizine-d8 (dihydrochloride)

Cat. No.: B12429094
M. Wt: 514.0 g/mol
InChI Key: SDBHDSZKNVDKNU-BOOOJWDWSA-N
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Description

Significance of Stable Isotopic Labeling in Analytical Science

Stable isotopic labeling is a powerful technique in which an atom in a chemical compound is replaced by one of its stable (non-radioactive) isotopes. moravek.com The most commonly used stable isotopes in this process are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com This substitution creates a molecule with a unique isotopic signature without altering its fundamental chemical and biological properties. moravek.com

The primary advantage of this technique lies in the ability to differentiate the labeled compound from its naturally occurring, unlabeled counterpart. This distinction is readily detectable by analytical instruments, most notably mass spectrometers and nuclear magnetic resonance (NMR) spectrometers. thalesnano.comnih.gov In mass spectrometry, the labeled compound appears at a different mass-to-charge ratio, allowing for precise identification and quantification. scispace.com In NMR spectroscopy, deuterium labeling can provide valuable information about molecular structures. thalesnano.com

This ability to track and quantify molecules with high precision has made stable isotopic labeling indispensable in a wide array of scientific disciplines. moravek.com Key applications include:

Internal Standardization in Mass Spectrometry: Deuterated compounds are widely used as internal standards to improve the accuracy and reliability of quantitative analyses. thalesnano.comunam.mx They help correct for variations during sample preparation and analysis, leading to more precise measurements of the target compound. unam.mxmusechem.com

Mechanistic and Kinetic Studies: The replacement of hydrogen with deuterium can affect the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. symeres.comunam.mx Studying these effects provides valuable insights into reaction mechanisms and metabolic pathways. symeres.comunam.mx

Metabolomic and Pharmacokinetic Research: Labeled compounds are crucial for tracing the absorption, distribution, metabolism, and excretion (ADME) of drugs and other substances within biological systems. moravek.comthalesnano.com This is vital for drug discovery and development, as it helps in understanding a drug's behavior in the body. moravek.comthalesnano.com

Contextual Overview of Buclizine-d8 (dihydrochloride) as a Research Standard

Buclizine (B1663535) is a first-generation antihistamine belonging to the piperazine (B1678402) derivative family. drugbank.comnih.gov It exhibits antiemetic, anticholinergic, and central nervous system depressant properties. nih.gov Buclizine has been studied for various applications, including the prevention of motion sickness and the management of vertigo. drugbank.comnih.gov

Buclizine-d8 (dihydrochloride) is a stable isotope-labeled version of Buclizine, where eight hydrogen atoms in the piperazine ring have been replaced with deuterium. lgcstandards.comcymitquimica.com This specific labeling makes it an ideal internal standard for the quantitative analysis of Buclizine in biological samples and pharmaceutical formulations. axios-research.comresearchgate.net

When used as an internal standard in methods like liquid chromatography-mass spectrometry (LC-MS), Buclizine-d8 co-elutes with the unlabeled Buclizine but is detected at a different mass-to-charge ratio. This allows for the precise quantification of Buclizine, correcting for any sample loss or variability in instrument response. musechem.com The use of a deuterated internal standard like Buclizine-d8 is considered a "gold standard" practice in bioanalytical method development. github.io

Below is a table detailing the chemical properties of Buclizine-d8 (dihydrochloride) and its unlabeled counterpart.

PropertyBuclizine-d8 (dihydrochloride)Buclizine (dihydrochloride)
Molecular Formula C₂₈H₂₅D₈Cl₃N₂C₂₈H₃₃Cl₃N₂
Molecular Weight ~514.0 g/mol ~504.0 g/mol
CAS Number (diHCl salt) 129-74-8 (unlabeled)129-74-8
Synonyms 1-(4-(tert-butyl)benzyl)-4-((4-chlorophenyl)(phenyl)methyl)piperazine-d8 dihydrochloride (B599025)1-(p-tert-Butylbenzyl)-4-(p-chloro-α-phenylbenzyl)piperazine dihydrochloride

Note: The molecular weight of Buclizine-d8 can vary slightly depending on the specific isotopic purity.

Academic Research Trajectories and Scope of Buclizine-d8 Studies

The primary application of Buclizine-d8 (dihydrochloride) in academic research is as an internal standard for the development and validation of analytical methods to quantify Buclizine. Research studies have focused on developing robust and sensitive methods, such as high-performance liquid chromatography (HPLC) and LC-MS, for the determination of Buclizine in various matrices, including human serum and pharmaceutical dosage forms. researchgate.netresearchgate.net

In these studies, a known amount of Buclizine-d8 is added to the samples at an early stage of the analytical process. The ratio of the response of the unlabeled Buclizine to the labeled Buclizine-d8 is then used to calculate the concentration of Buclizine in the original sample. This approach minimizes errors arising from sample preparation and instrumental variations. ondrugdelivery.com

For instance, research has demonstrated the development of isocratic reversed-phase HPLC methods for the quantitation of buclizine hydrochloride in human serum, where a deuterated internal standard would be invaluable for ensuring accuracy and precision. researchgate.netresearchgate.net The use of such internal standards is crucial for pharmacokinetic studies, where accurate measurement of drug concentrations over time is essential. researchgate.net

While direct studies on the biological effects of Buclizine-d8 itself are not the focus, its use is integral to research investigating the pharmacokinetics and bioequivalence of Buclizine formulations. The reliability of the data generated in these studies is significantly enhanced by the use of a stable isotope-labeled internal standard like Buclizine-d8. musechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H35Cl3N2 B12429094 Buclizine-d8 (dihydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H35Cl3N2

Molecular Weight

514.0 g/mol

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazine;dihydrochloride

InChI

InChI=1S/C28H33ClN2.2ClH/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;;/h4-16,27H,17-21H2,1-3H3;2*1H/i17D2,18D2,19D2,20D2;;

InChI Key

SDBHDSZKNVDKNU-BOOOJWDWSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC2=CC=C(C=C2)C(C)(C)C)([2H])[2H])([2H])[2H])C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)([2H])[2H])[2H].Cl.Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for Buclizine D8

Strategies for Deuteration of the Buclizine (B1663535) Molecular Scaffold

The primary strategies for incorporating deuterium (B1214612) into the buclizine scaffold revolve around the synthesis and utilization of a deuterated piperazine (B1678402) intermediate.

Hydrogen-deuterium exchange reactions represent a common method for the preparation of deuterated starting materials. In the case of piperazine, this can be achieved through catalytic exchange. This process typically involves exposing piperazine to a source of deuterium, such as deuterium gas (D2) or heavy water (D2O), in the presence of a suitable catalyst. This method facilitates the replacement of hydrogen atoms on the piperazine ring with deuterium atoms.

A multi-step synthetic pathway is the most practical approach for the synthesis of Buclizine-d8. This involves the initial synthesis of a deuterated precursor, piperazine-d8, which is then carried through the established synthetic route for buclizine. This ensures the precise location of the deuterium labels on the piperazine moiety.

The general synthesis of buclizine involves two main steps:

Alkylation of Piperazine with 4-Chlorobenzhydryl Chloride: This step forms the intermediate 1-(4-chlorobenzhydryl)piperazine.

Alkylation of the Intermediate with 4-tert-Butylbenzyl Chloride: This final step yields the buclizine free base.

For the synthesis of Buclizine-d8, the initial step would utilize piperazine-d8 in place of unlabeled piperazine.

Precursor Compounds and Optimized Reaction Conditions for Buclizine-d8 Synthesis

The key precursor for the synthesis of Buclizine-d8 is piperazine-d8 . The subsequent reaction steps involve commercially available reagents. While specific optimized conditions for the synthesis of Buclizine-d8 are not extensively published in peer-reviewed literature, the conditions for the synthesis of unlabeled buclizine and related piperazine derivatives provide a strong basis for the required reaction parameters.

Step 1: Synthesis of 1-(4-Chlorobenzhydryl)piperazine-d8

This reaction involves the nucleophilic substitution of a chlorine atom from 4-chlorobenzhydryl chloride by the secondary amine of piperazine-d8.

Reactants: Piperazine-d8, 4-Chlorobenzhydryl chloride

Solvent: A polar aprotic solvent such as toluene (B28343) or butanone is typically used.

Base: A base like potassium carbonate or triethylamine (B128534) is often employed to neutralize the hydrochloric acid formed during the reaction.

Catalyst: A catalyst such as potassium iodide (KI) can be added to enhance the reaction rate.

Temperature: The reaction is typically carried out at an elevated temperature, often under reflux conditions.

Reaction Time: The reaction may proceed for several hours to ensure complete conversion.

Step 2: Synthesis of Buclizine-d8

The intermediate from the first step, 1-(4-chlorobenzhydryl)piperazine-d8, is then reacted with 4-tert-butylbenzyl chloride.

Reactants: 1-(4-Chlorobenzhydryl)piperazine-d8, 4-tert-Butylbenzyl chloride

Solvent: A suitable solvent such as toluene can be used.

Base: An acid scavenger like triethylamine or sodium carbonate is necessary.

Temperature: The reaction is typically heated to reflux.

Final Step: Formation of the Dihydrochloride (B599025) Salt

The resulting Buclizine-d8 free base is then converted to the more stable dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ethanol.

The following table summarizes the likely reaction conditions based on the synthesis of analogous compounds.

StepReactantsSolventBaseCatalyst/AdditiveTemperature
1 Piperazine-d8, 4-Chlorobenzhydryl chlorideToluene or ButanoneK₂CO₃ or TriethylamineKIReflux
2 1-(4-Chlorobenzhydryl)piperazine-d8, 4-tert-Butylbenzyl chlorideTolueneTriethylamine or Na₂CO₃-Reflux
3 Buclizine-d8 free baseEthanol-HClRoom Temperature

Purification Techniques for Deuterated Buclizine Analogues

The purification of Buclizine-d8 (dihydrochloride) is critical to remove any unreacted starting materials, by-products, and unlabeled or partially labeled species. Common purification techniques for buclizine and its analogues include:

Column Chromatography: This is a standard method for purifying organic compounds. For buclizine derivatives, a silica (B1680970) gel stationary phase with a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often used.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be employed for high-purity isolation of the final product. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water (with a pH modifier like formic acid or ammonium (B1175870) formate) is a common choice.

Crystallization: The final dihydrochloride salt can be purified by recrystallization from a suitable solvent system to obtain a highly pure crystalline solid.

Assessment of Isotopic Purity and Labeling Efficiency for Buclizine-d8

The determination of isotopic purity is a critical quality control step to ensure the reliability of Buclizine-d8 as an internal standard.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly with techniques like electrospray ionization (ESI), is the primary method for assessing isotopic purity. jocpr.com By analyzing the mass spectrum of the labeled compound, the relative abundance of the desired d8-isotopologue can be compared to the unlabeled (d0) and partially deuterated (d1-d7) species. Time-of-flight (TOF) mass analyzers are particularly useful due to their high mass accuracy and resolution, which allows for the clear separation of isotopic peaks. almacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) and ²H NMR (Deuterium NMR) can be used to confirm the positions of deuterium labeling. In the ¹H NMR spectrum of Buclizine-d8, the signals corresponding to the protons on the piperazine ring would be absent or significantly diminished. Conversely, the ²H NMR spectrum would show signals corresponding to the deuterium atoms on the piperazine ring.

The isotopic enrichment is typically calculated as the percentage of the d8-isotopologue relative to the sum of all isotopologues. A high isotopic purity (typically >98%) is desirable for its use as an internal standard.

Analytical TechniquePurposeKey Findings
High-Resolution Mass Spectrometry (HRMS) Determination of isotopic distribution and purityProvides the relative abundance of d0 to d8 isotopologues.
¹H NMR Spectroscopy Confirmation of deuterium labeling sitesAbsence or reduction of signals for piperazine protons.
²H NMR Spectroscopy Direct detection of deuteriumPresence of signals corresponding to the piperazine deuterons.

Advanced Analytical Methodologies Utilizing Buclizine D8

Fundamental Role of Buclizine-d8 as an Internal Standard in Quantitative Analysis

The use of an internal standard is a cornerstone of quantitative analysis, designed to correct for the variability inherent in sample preparation and instrumental analysis. scioninstruments.com A stable isotope-labeled internal standard, such as Buclizine-d8, is considered the gold standard in quantitative mass spectrometry because its physicochemical properties are nearly identical to the analyte of interest. researchgate.net

Stable isotope-labeled (SIL) internal standards are compounds in which one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). scioninstruments.commdpi.com In the case of Buclizine-d8, eight hydrogen atoms in the piperazine (B1678402) ring have been replaced with deuterium. lgcstandards.com This substitution results in a molecule that is chemically and physically almost identical to the unlabeled buclizine (B1663535) but has a distinct, higher mass-to-charge ratio (m/z). scioninstruments.com

The core principle behind using a SIL internal standard in mass spectrometry is that it behaves identically to the analyte during sample extraction, derivatization, chromatography, and ionization. chromatographyonline.com Because the SIL standard and the analyte co-elute and experience the same experimental conditions, any variations that occur will affect both compounds to the same degree. texilajournal.com By adding a known amount of Buclizine-d8 to a sample at the beginning of the analytical process, the ratio of the mass spectrometer's response for the native buclizine to that of Buclizine-d8 is measured. This ratio is then used to calculate the concentration of the native buclizine in the sample. Since the ratio remains constant even if sample loss occurs during preparation or if the instrument's sensitivity fluctuates, this method provides highly accurate and precise quantification. clearsynth.comscispace.com

Biological samples, such as plasma or serum, are complex mixtures containing numerous endogenous components like salts, lipids, and proteins. researchgate.netresearchgate.net During mass spectrometric analysis, particularly with electrospray ionization (ESI), these co-eluting matrix components can interfere with the ionization of the target analyte, leading to a phenomenon known as the matrix effect. waters.com This can either suppress or, less commonly, enhance the analyte's signal, leading to inaccurate quantification. waters.comnih.gov

The use of Buclizine-d8 is a highly effective strategy for mitigating these matrix effects. clearsynth.com Since Buclizine-d8 has nearly identical chromatographic retention times and ionization efficiencies to the unlabeled buclizine, it is affected by ion suppression or enhancement in the same way as the analyte. chromatographyonline.comwaters.com Therefore, while the absolute signal intensities of both the analyte and the internal standard may vary due to matrix effects, the ratio of their signals remains constant and proportional to the analyte's concentration. scispace.com This ability to compensate for unpredictable variations in ionization makes SIL internal standards like Buclizine-d8 essential for developing rugged and reliable bioanalytical methods. texilajournal.comwaters.com

While SIL internal standards are highly effective, potential challenges such as cross-interference and isotope exchange must be carefully evaluated during method development. Cross-interference can occur if the isotopic clusters of the analyte and the internal standard overlap. It is crucial to verify the purity of the SIL internal standard, as the presence of any unlabeled analyte can lead to artificially high measurements. waters.com For Buclizine-d8, with an eight-dalton mass difference from the native compound, the risk of direct isotopic overlap is minimal. However, it is still important to select mass transitions for monitoring in tandem mass spectrometry (MS/MS) that are unique to the analyte and the internal standard to prevent any potential interference. mdpi.com

Isotope exchange is another phenomenon that can affect the accuracy of methods using deuterated standards. This involves the exchange of deuterium atoms on the internal standard with protons from the sample matrix or solvent, which can alter the mass of the internal standard and lead to quantification errors. mdpi.comnih.gov The stability of the deuterium labels on Buclizine-d8 is critical; labels on heteroatoms or activated carbon atoms are more prone to exchange. The deuterium atoms on the piperazine ring of Buclizine-d8 are on carbon atoms and are generally stable under typical analytical conditions. lgcstandards.com Nevertheless, the potential for back-exchange should be assessed during method validation, for instance, by incubating the internal standard in a blank matrix for an extended period and monitoring for any formation of the unlabeled analyte. waters.com

Chromatographic Separation Techniques Coupled with Mass Spectrometry for Buclizine-d8 Analysis

The coupling of chromatographic separation with mass spectrometry provides a powerful analytical platform with high selectivity and sensitivity. Liquid chromatography is the preferred separation technique for a non-volatile compound like buclizine.

Developing a robust LC-MS/MS method is a multi-step process that involves optimizing both the chromatographic separation and the mass spectrometric detection of the analyte and its internal standard, Buclizine-d8. sepscience.comup.ac.za The primary goal of the chromatographic step is to separate buclizine from endogenous matrix components to minimize ion suppression and to ensure a clean signal for the mass spectrometer. up.ac.za Tandem mass spectrometry (MS/MS) is typically used for detection, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both buclizine and Buclizine-d8. qub.ac.uk Method development involves selecting an appropriate column and mobile phase, optimizing the gradient elution program, and fine-tuning the mass spectrometer parameters such as ionization source settings and collision energies. sepscience.comqub.ac.uk

The choice of the chromatographic column and mobile phase is critical for achieving good separation and peak shape for buclizine and Buclizine-d8. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique used for the analysis of buclizine. scielo.brnih.gov

Column Chemistry: C18 (octadecyl) columns are frequently employed for the separation of buclizine. scielo.brnih.govnih.gov These columns have a nonpolar stationary phase that retains the relatively nonpolar buclizine molecule. The choice of particle size (e.g., 5 µm or sub-2 µm) depends on the desired balance between resolution, analysis time, and backpressure, with smaller particles offering higher efficiency. lcms.czsigmaaldrich.com

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer. scielo.brnih.gov Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers used. The aqueous component is often acidified to improve peak shape and retention for basic compounds like buclizine. Phosphoric acid or formic acid is commonly used to adjust the pH of the mobile phase to a low value, typically around 2.6 to 3.0. scielo.brnih.govnih.gov An isocratic elution (constant mobile phase composition) or a gradient elution (changing mobile phase composition) can be used. scielo.brnih.gov The nearly identical chemical nature of Buclizine-d8 ensures that it co-elutes with or has a very similar retention time to the unlabeled buclizine under the same chromatographic conditions. scispace.com

Below is an interactive table summarizing typical chromatographic conditions reported for the analysis of buclizine, which are directly applicable to methods utilizing Buclizine-d8 as an internal standard.

Interactive Table: Typical LC Conditions for Buclizine Analysis

Parameter Condition 1 Condition 2 Condition 3
Column C18, 250 x 4.6 mm, 5 µm Nucleosil C18, 250 x 4.6 cm, 10 µm RP-C18
Mobile Phase Methanol:Water (80:20, v/v) Acetonitrile:Water (1:1, v/v) Methanol, 0.015 M phosphate (B84403) buffer (pH 3.0), and 0.03 M phosphoric acid
pH Adjustment Phosphoric acid to pH 2.6 Phosphoric acid to pH 2.6 pH 3.0
Flow Rate 1.0 mL/min 2.0 mL/min 1.0 mL/min
Detection UV at 230 nm UV at 230 nm UV at 230 nm
Elution Mode Isocratic Isocratic Gradient

| Reference | scielo.br | nih.gov | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Mass Spectrometric Parameters and Fragmentation Pattern Analysis

The development of robust quantitative methods using tandem mass spectrometry is predicated on a thorough understanding of the compound's behavior within the mass spectrometer, specifically its ionization and fragmentation patterns. Buclizine-d8, as a stable isotope-labeled internal standard, is designed to co-elute with and exhibit fragmentation behavior almost identical to that of unlabeled Buclizine.

Under electrospray ionization (ESI) in positive mode, Buclizine forms a protonated molecular ion [M+H]⁺. For Buclizine-d8, this precursor ion would be observed at a mass-to-charge ratio (m/z) that is 8 Daltons higher than that of Buclizine, reflecting the substitution of eight hydrogen atoms with deuterium.

Collision-Induced Dissociation (CID) of the Buclizine precursor ion leads to the formation of several characteristic product ions. The fragmentation pattern is dictated by the molecule's structure, which includes a piperazine core, a (4-chlorophenyl)(phenyl)methyl group, and a 4-tert-butylbenzyl group. The primary fragmentation pathways involve cleavages at the C-N bonds of the piperazine ring and scission of the benzyl (B1604629) and benzhydryl moieties.

A detailed analysis of the electron impact mass spectrum of Buclizine reveals key fragments that are instrumental in its identification and quantification. researchgate.net The fragmentation of Buclizine-d8 is predicted to follow the same pathways. The exact m/z of the resulting fragments depends on whether the deuterium labels are retained on the charged fragment or lost with the neutral particle.

Table 1: Predicted Mass Spectrometric Fragmentation of Buclizine and Buclizine-d8

CompoundPrecursor Ion [M+H]⁺ (m/z)Major Product Ion 1 (m/z)Proposed Structure of Product Ion 1Major Product Ion 2 (m/z)Proposed Structure of Product Ion 2
Buclizine434.2167.1[(4-chlorophenyl)(phenyl)methyl]⁺147.1[4-tert-butylbenzyl]⁺
Buclizine-d8442.3167.1 or 175.1[(4-chlorophenyl)(phenyl)methyl]⁺ fragment147.1 or 155.1[4-tert-butylbenzyl]⁺ fragment

Note: The exact m/z of Buclizine-d8 fragments depends on the specific location of the deuterium labels on the molecule, which determines if they are part of the charged fragment or the neutral loss.

Multiple Reaction Monitoring (MRM) and Selected Reaction Monitoring (SRM) Development

Multiple Reaction Monitoring (MRM) and Selected Reaction Monitoring (SRM) are tandem mass spectrometry techniques that provide exceptional sensitivity and selectivity for quantitative analysis. libretexts.org These methods are developed by selecting a specific precursor ion for the analyte of interest and one or more of its characteristic product ions. The mass spectrometer is set to specifically monitor these "transitions" (precursor ion → product ion).

For the quantitative analysis of Buclizine using Buclizine-d8 as an internal standard, at least one MRM transition is developed for each compound. The transition for Buclizine serves as the quantifier, while the transition for Buclizine-d8 allows for correction of any variability during sample preparation and analysis. massbank.eu

The development process involves:

Precursor Ion Selection: Infusing a standard solution of the analyte into the mass spectrometer to identify the most abundant and stable precursor ion, typically the protonated molecule [M+H]⁺.

Product Ion Selection: Fragmenting the selected precursor ion via CID and identifying the most intense and stable product ions in the resulting MS/MS spectrum.

Optimization: Fine-tuning instrument parameters such as collision energy and declustering potential for each transition to maximize signal intensity.

Table 2: Illustrative MRM Transitions for Buclizine and Buclizine-d8

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zRole
Buclizine434.2167.1Quantifier
Buclizine434.2147.1Qualifier
Buclizine-d8442.3167.1*Internal Standard

Note: The product ion for Buclizine-d8 is selected based on its fragmentation pattern and must be free from cross-talk or interference from the unlabeled analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While less common than LC-MS for large molecules like Buclizine, GC-MS can be employed, often requiring a derivatization step to increase the analyte's volatility and thermal stability.

In a GC-MS method, Buclizine-d8 would serve as an ideal internal standard. It would be added to samples prior to extraction and derivatization. Because it behaves chromatographically like unlabeled Buclizine, it effectively compensates for any analyte loss during sample workup and for variations in injection volume. In the mass spectrometer, the distinct masses of the deuterated and non-deuterated compounds allow for their separate detection and quantification, typically in Selected Ion Monitoring (SIM) mode.

High-Performance Thin-Layer Chromatography (HPTLC) Analytical Applications

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of planar chromatography that offers rapid, cost-effective, and high-throughput analysis. researchgate.net HPTLC methods have been successfully developed and validated for the quantification of Buclizine in bulk drug and pharmaceutical formulations. miamioh.edu

A typical HPTLC method for Buclizine involves:

Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

Sample Application: Samples and standards are applied as narrow bands using an automated applicator.

Mobile Phase: A mixture of non-polar and polar solvents, such as chloroform (B151607) and ethyl acetate (B1210297), is used for chromatographic development. researchgate.net

Detection: Quantification is achieved by densitometric scanning of the plates at a specific wavelength, often around 230 nm.

It is important to note that isotopic internal standards like Buclizine-d8 are not suitable for HPTLC methods that rely on UV detection, as the deuterium labeling does not alter the compound's UV absorption properties. In HPTLC, an internal standard would typically be another compound with similar chromatographic behavior and a distinct Rf value.

Validation of Analytical Methods Incorporating Buclizine-d8 as an Internal Standard

Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. researchgate.net When using Buclizine-d8 as an internal standard in mass spectrometric methods, key validation parameters include linearity, accuracy, and precision.

Linearity and Calibration Curve Establishment

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. For quantitative LC-MS/MS methods, a calibration curve is constructed by plotting the peak area ratio (analyte peak area / internal standard peak area) against the analyte concentration over a specified range.

The use of Buclizine-d8 ensures that any fluctuations affecting the analyte signal during the analysis are mirrored in the internal standard signal, leading to a stable and reliable ratio. A linear relationship is typically confirmed if the correlation coefficient (R²) of the calibration curve is ≥ 0.99. For instance, a validated HPLC method for Buclizine hydrochloride in human serum demonstrated excellent linearity over a concentration range of 25 to 10,000 ng/mL with a correlation coefficient of 0.9999.

Table 3: Example Linearity Parameters for a Buclizine Assay

ParameterValueReference
Concentration Range100 - 600 ng/spot researchgate.net
Regression Equationy = mx + c researchgate.net
Correlation Coefficient (R²)0.999 researchgate.net

Note: This data is from an HPTLC method for Buclizine but is representative of the linearity requirements for quantitative analytical methods.

Determination of Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) and calculating the percent recovery. The use of a stable isotope-labeled internal standard like Buclizine-d8 is paramount for achieving high accuracy, as it corrects for matrix effects and extraction inefficiencies.

Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels:

Intra-day precision (Repeatability): Assessed by analyzing replicate QC samples within the same day.

Inter-day precision (Intermediate Precision): Assessed by analyzing replicate QC samples on different days.

Precision is expressed as the relative standard deviation (%RSD). Regulatory guidelines typically require %RSD values to be within ±15% (or ±20% at the lower limit of quantification).

Table 4: Representative Accuracy and Precision Data for a Buclizine Assay

QC LevelNominal Conc. (ng/mL)Accuracy (% Recovery)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Low7598.5%3.5%4.1%
Medium750101.2%2.1%2.9%
High750099.3%1.8%2.5%

Note: The data presented is hypothetical but reflects typical acceptance criteria for bioanalytical method validation.

Assessment of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For methods employing Buclizine-d8 as an internal standard, these limits are established for the target analyte, Buclizine.

Various chromatographic techniques have been validated for Buclizine analysis, demonstrating high sensitivity. In High-Performance Thin-Layer Chromatography (HPTLC), the LOD and LOQ were determined based on the signal-to-noise ratio. derpharmachemica.com The LOD was established as the concentration yielding a signal-to-noise ratio of 3:1, while the LOQ corresponded to a ratio of 10:1. derpharmachemica.com

High-Performance Liquid Chromatography (HPLC) methods have also demonstrated excellent sensitivity. One validated HPLC method reported an LOD of 0.06 µg/mL and an LOQ of 0.21 µg/mL. scielo.br Another study utilizing RP-HPLC determined the LOD and LOQ to be 0.05 µg/ml and 0.8 µg/ml, respectively. The establishment of these low detection and quantification limits showcases the sensitivity of the methods, which is crucial for the analysis of trace levels of Buclizine in various samples. scielo.br

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Buclizine in Various Analytical Methods

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Source
HPTLC25 ng/band150 ng/band derpharmachemica.com
HPLC0.06 µg/mL0.21 µg/mL scielo.br
RP-HPLC0.05 µg/mL0.8 µg/mL

Evaluation of Selectivity, Specificity, and Robustness

Selectivity and Specificity

Selectivity and specificity are paramount to ensure that the analytical signal corresponds unequivocally to the analyte of interest, free from interference from other components in the sample matrix, such as impurities or degradation products. In the context of methods using Buclizine-d8, this ensures that the quantification of Buclizine is not skewed by co-eluting substances.

The specificity of an HPTLC method was confirmed by comparing the retention factor (Rf) and the spectrum of the analyte spot in a sample with that of a standard. derpharmachemica.com Peak purity was further assessed by comparing spectra at the start, apex, and end of the analyte peak, with high correlation values indicating the method's ability to specifically detect Buclizine. derpharmachemica.com For HPLC methods, selectivity is often demonstrated through forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, and heat. The ability of the method to resolve the main drug peak from all degradation products confirms its stability-indicating nature and selectivity.

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. scielo.brresearchgate.net For an HPTLC method, robustness was evaluated by introducing minor changes to the mobile phase composition, the volume of the mobile phase, temperature, and plate saturation time. derpharmachemica.com The low relative standard deviation (RSD) values observed under these modified conditions indicated the method's robustness. derpharmachemica.com

Similarly, the robustness of an HPLC method was tested by varying critical parameters such as the pH and composition of the mobile phase, flow rate, and column temperature. researchgate.net The consistency of the results, with RSD values typically below 2.0%, demonstrated the method's reliability. scielo.brresearchgate.net

Table 2: Robustness Evaluation of an HPLC Method for Buclizine Analysis

Parameter VariedRange InvestigatedTablet Assay % ± RSDOral Suspension Assay % ± RSDSource
Flow Rate (mL/min)0.8100.2 ± 1.05101.4 ± 1.20 researchgate.net
Column Temperature (°C)25100.1 ± 0.34100.2 ± 0.44 researchgate.net
Mobile Phase pH2.498.1 ± 0.9699.0 ± 0.98 researchgate.net

Stability Assessment of Buclizine-d8 in Analytical Solutions and Matrices

While Buclizine-d8 itself is expected to have similar stability to unlabeled Buclizine, stability assessments are formally conducted on the analyte (Buclizine) in various solutions and biological matrices during method validation. This ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis.

One study investigated the stability of Buclizine hydrochloride in standard and sample solutions at ambient temperature over 72 hours. The results, which showed a relative standard deviation (RSD) for the assay of 0.35% and assay values within ± 2% of the initial value, indicated that the solutions were stable for this period.

Forced degradation studies also provide insight into the inherent stability of the molecule. Buclizine has been shown to degrade significantly under acidic conditions, while remaining relatively stable under basic, oxidative, thermal, humidity, and photolytic stress. wisdomlib.org This information is crucial for proper sample handling and storage to ensure the integrity of the analytical results.

Table 3: Stability of Buclizine Hydrochloride in Solution

ConditionDurationStability OutcomeSource
Ambient Temperature72 hoursSolutions were stable (RSD = 0.35%)
Acid Hydrolysis (0.05 N HCl)48 hoursSignificant degradation observed
Base Hydrolysis (0.025N NaOH)2 hoursDegradation observed
Oxidation (30% H₂O₂)48 hoursDegradation observed
Thermal (60°C)7 daysNegligible degradation observed

Applications of Buclizine D8 in Non Clinical Research Paradigms

Quantitative Bioanalysis in Pre-Clinical and In Vitro Experimental Models

In preclinical research, the accurate measurement of a drug candidate's concentration in biological matrices is fundamental to understanding its pharmacokinetic and pharmacodynamic profile. Buclizine-d8 is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are the gold standard for quantitative bioanalysis due to their high sensitivity and selectivity. nih.govnih.gov

When analyzing biological samples, such as plasma, serum, or cell culture media, Buclizine-d8 is added at a known concentration to both the calibration standards and the unknown samples before processing. Because Buclizine-d8 shares very similar physicochemical properties with the unlabeled Buclizine (B1663535), it experiences comparable effects during sample extraction, handling, and ionization in the mass spectrometer. nih.gov By measuring the ratio of the analytical signal of Buclizine to that of Buclizine-d8, researchers can correct for procedural variations and matrix effects, leading to highly reliable quantification of the drug candidate. mdpi.com

Methodological Applications in In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are essential experiments in early drug discovery, designed to predict a compound's susceptibility to metabolism and estimate its intrinsic clearance. wuxiapptec.comyoutube.com These assays provide crucial data for forecasting a drug's in vivo half-life and bioavailability. nih.gov The core of these studies involves incubating the test compound with metabolically active biological systems and monitoring its disappearance over time. The use of a robust analytical method with a SIL internal standard like Buclizine-d8 is critical for generating high-quality data. nih.gov

The liver is the primary site of drug metabolism, and thus, liver-derived systems are the most common models for in vitro stability assays. youtube.com

Hepatic Microsomes: These are subcellular fractions of the liver containing a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. youtube.com In a typical assay, Buclizine is incubated with pooled human liver microsomes (HLM) and necessary cofactors (e.g., NADPH). Aliquots are taken at several time points, and the reaction is quenched. Buclizine-d8 is added as the internal standard, and the remaining concentration of Buclizine is quantified by LC-MS/MS. nih.gov

Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes. wuxiapptec.com Assays using cryopreserved or fresh hepatocytes offer a more comprehensive picture of metabolic clearance. The experimental procedure is similar to that for microsomes, with the quantification of the parent drug over time being enabled by the use of Buclizine-d8. nih.gov

The data from these experiments are used to calculate key pharmacokinetic parameters, such as the in vitro half-life (t½) and intrinsic clearance (CLint), which are vital for predicting in vivo hepatic clearance. youtube.com

Table 1: Representative Data from an In Vitro Metabolic Stability Assay of Buclizine in Human Liver Microsomes This table contains illustrative data for educational purposes and does not represent actual experimental results.

Incubation Time (minutes)Buclizine Concentration (nM)% Buclizine Remaining
0100.0100
585.285.2
1561.561.5
3038.138.1
6014.514.5

Reaction phenotyping studies are conducted to identify the specific enzymes, primarily CYP isoforms, responsible for a drug's metabolism. bioivt.com This information is crucial for predicting potential drug-drug interactions. bioivt.com The two main approaches are:

Recombinant Enzymes: Incubating the drug with individual, expressed human CYP enzymes to see which ones metabolize it.

Chemical Inhibition: Incubating the drug with human liver microsomes in the presence of a panel of known, selective inhibitors for different CYP isoforms. bioivt.com

In the chemical inhibition approach, the rate of Buclizine depletion is measured in the presence and absence of each inhibitor using the LC-MS/MS method with Buclizine-d8 as the internal standard. bioivt.comnih.gov A significant decrease in Buclizine's metabolism in the presence of a specific inhibitor indicates that the corresponding enzyme plays a major role in its clearance.

Table 2: Illustrative Example of CYP Inhibition Data for Buclizine Metabolism This table contains illustrative data for educational purposes and does not represent actual experimental results.

ConditionInhibitorTarget Enzyme% Metabolism of Buclizine
Control (No Inhibitor)NoneN/A100
Test 1KetoconazoleCYP3A415
Test 2QuinidineCYP2D695
Test 3Tienilic AcidCYP2C998

Identifying the chemical structures of metabolites is a key part of drug development. Stable isotope labeling is a powerful technique for this purpose. nih.govnih.gov While Buclizine-d8 is primarily used for quantifying the parent drug, the principles of isotope labeling are central to metabolite identification. When a 1:1 mixture of a drug and its stable isotope-labeled version is incubated, any resulting metabolites will appear in the mass spectrum as unique doublet peaks separated by the mass difference of the isotopic label. frontiersin.org This "isotope signature" allows researchers to easily distinguish drug-related material from endogenous matrix components, simplifying the search for metabolites and providing clues about their chemical structure by indicating which part of the parent molecule has been retained. nih.govrichardbeliveau.org

Analytical Quantification in Ex Vivo Tissue Distribution Methodologies

Ex vivo tissue distribution studies are performed in preclinical animal models to understand how a drug distributes to and accumulates in various organs and tissues. dovepress.comnih.govnih.gov After administration of the drug, animals are euthanized at specific time points, and tissues of interest (e.g., liver, kidney, brain, lung) are collected. mdpi.com These tissues are then homogenized, and the drug is extracted. The concentration of Buclizine in these complex tissue homogenates is quantified using a validated LC-MS/MS method. dovepress.commdpi.com The use of Buclizine-d8 as an internal standard is especially important in these studies to compensate for the highly variable matrix effects and extraction efficiencies encountered among different tissue types, thereby ensuring accurate determination of tissue-specific drug concentrations. dovepress.com

Impurity Profiling and Quality Control in Pharmaceutical Development

Beyond its role in bioanalysis, Buclizine-d8 is also a valuable tool in pharmaceutical chemistry, manufacturing, and controls (CMC). During drug synthesis and storage, unwanted impurities can form, which must be identified and quantified to ensure the safety and efficacy of the final drug product. Regulatory agencies have strict guidelines for impurity levels.

Buclizine-d8 can be used as a certified reference material or an internal standard in analytical methods (e.g., LC-MS) designed to detect and quantify specific process-related impurities or degradation products of Buclizine. simsonpharma.com Its use allows for precise quantification, ensuring that the manufacturing process is well-controlled and the final product meets all quality and purity specifications. researchgate.net

Role as a Reference Standard for Impurity Identification and Quantification

Buclizine-d8 (dihydrochloride) is a stable isotope-labeled compound used as a reference standard in the analysis of the API Buclizine. axios-research.com In pharmaceutical manufacturing, it is essential to identify and control impurities that may arise during the synthesis or degradation of a drug substance. The use of a deuterated standard is particularly advantageous in analytical techniques such as mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS).

As an internal standard, a known quantity of Buclizine-d8 is added to a sample containing Buclizine. Because Buclizine-d8 is chemically identical to Buclizine, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. However, due to the presence of deuterium (B1214612) atoms, it has a higher mass-to-charge ratio, allowing the instrument to distinguish it from the non-labeled Buclizine and its potential impurities. simsonpharma.com This methodology corrects for variations in sample preparation and instrument response, enabling highly accurate quantification of any impurities present. lcms.cz

Table 1: Properties of Buclizine-d8 (dihydrochloride) as a Reference Standard

PropertyDescriptionRelevance
Chemical Name Buclizine (piperazine-d8) Dihydrochloride (B599025)Specifies the deuterated portion of the molecule. lgcstandards.com
Molecular Formula C₂₈H₂₅D₈ClN₂ · 2HClDistinguishes it from non-labeled Buclizine (C₂₈H₃₃ClN₂). axios-research.com
Isotopic Labeling Stable Isotope (Deuterium)Ensures it is not radioactive and behaves chemically like the parent compound.
Primary Use Internal StandardUsed for accurate quantification in chromatographic and mass spectrometric analyses.
Application Areas Method Development, Validation, Quality ControlEssential for ensuring the reliability and accuracy of analytical testing. axios-research.com

Methodologies for Traceability against Compendial and Regulatory Standards

The use of well-characterized reference standards like Buclizine-d8 is fundamental for establishing traceability to compendial standards, such as those outlined in the British Pharmacopoeia (BP) or United States Pharmacopeia (USP). axios-research.compharmacopoeia.com Regulatory bodies require that the analytical methods used to assess drug quality are validated to prove they are accurate, precise, and specific.

Compendial monographs provide detailed analytical procedures for testing drug substances. For example, the British Pharmacopoeia outlines a specific High-Performance Liquid Chromatography (HPLC) method for the analysis of Buclizine Hydrochloride and its related substances. pharmacopoeia.com This method specifies the type of column, the composition of the mobile phases, and the detection wavelength (230 nm). pharmacopoeia.com

To validate an in-house analytical method, a laboratory would use a certified reference standard like Buclizine-d8 to demonstrate that its method produces results that are equivalent and traceable to the official compendial method. axios-research.com This ensures consistency and reliability in the quality control process, meeting regulatory expectations for pharmaceutical products. analyticachemie.in

Analytical Methodologies in Forensic Toxicology

In forensic toxicology, the objective is to detect, identify, and quantify drugs and their metabolites in biological samples to aid in legal investigations. nih.gov The complexity of biological matrices like blood and urine necessitates highly sensitive and specific analytical methods. nih.gov

Development of Screening and Confirmation Assays for Buclizine and Related Compounds

Forensic laboratories are often tasked with screening biological samples for a wide array of substances. nih.gov This process typically involves a two-step approach: an initial screening test followed by a more specific confirmation test.

Screening Assays: Initial screening may use techniques like immunoassays or broad-spectrum liquid chromatography-mass spectrometry (LC-MS) methods designed to detect entire classes of compounds, such as antihistamines. shimadzu.com These tests are designed to be rapid and sensitive but may lack specificity. ojp.gov

Confirmation Assays: If a screening test indicates the presumptive presence of a substance like Buclizine, a confirmation assay is performed. This is where Buclizine-d8 becomes crucial. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standards for confirmation. nih.govshimadzu.com By using Buclizine-d8 as an internal standard, the analyst can unequivocally identify the presence of Buclizine in the sample. The confirmation is based on comparing the chromatographic retention time and the mass spectral fragmentation pattern of the analyte in the sample to that of the certified reference standard. sciex.com

Quantitative Determination in Biological Matrices for Analytical Purposes

Beyond simple identification, forensic investigations often require the precise measurement of a drug's concentration in biological fluids. nih.gov The use of a stable isotope-labeled internal standard like Buclizine-d8 is the preferred method for quantitative analysis in modern forensic toxicology due to its high accuracy and precision. researchgate.net

An HPLC method with UV detection has been developed for the quantification of Buclizine hydrochloride in human serum. nih.govresearchgate.net This method demonstrated good linearity and precision across a range of concentrations. nih.govresearchgate.net While effective, such methods can be further enhanced in specificity and sensitivity by using LC-MS/MS with a deuterated internal standard.

In a typical quantitative LC-MS/MS assay, Buclizine-d8 is added to the biological sample (e.g., blood or urine) before extraction. researchgate.net The standard corrects for any loss of the analyte during the sample preparation and analysis process. The instrument measures the ratio of the response of the target analyte (Buclizine) to the internal standard (Buclizine-d8). This ratio is then used to calculate the exact concentration of Buclizine in the original sample by comparing it to a calibration curve. mdpi.com This approach minimizes the impact of matrix effects, where other components in the biological sample can interfere with the analysis, ensuring a reliable and defensible quantitative result. nih.gov

Table 2: Example Validation Parameters for Buclizine Quantification in Human Serum via HPLC

This table is based on data from a published method for the non-deuterated compound, illustrating typical parameters for such an assay.

ParameterResultSignificance
Technique Reversed-Phase HPLC with UV Detection (230 nm)A common and reliable method for pharmaceutical analysis. nih.gov
Internal Standard Used MethylparabenAn internal standard is used to improve precision. researchgate.net
Linear Concentration Range 0.025 - 10.0 µg/mLThe range over which the method provides accurate and proportional results. nih.gov
Correlation Coefficient (r²) 0.9999Indicates excellent linearity between concentration and instrument response. researchgate.net
Precision & Accuracy 98.07% to 100.34%Demonstrates the method is highly reproducible and accurate. nih.gov
Application Suitable for quality control in bulk drug and human serum.Confirms the method's utility for both pharmaceutical and bioanalytical purposes. researchgate.net

Computational and Theoretical Investigations of Deuterated Buclizine

Modeling Isotopic Effects on Spectroscopic Characteristics

The introduction of deuterium (B1214612) into the buclizine (B1663535) structure induces subtle but predictable changes in its spectroscopic properties. Computational modeling is a powerful tool for predicting these isotopic effects, which are primarily a consequence of the increased mass of deuterium compared to hydrogen. fugaku100kei.jp These models allow for the high-confidence identification of deuterated species and their isotopic impurities. nih.gov

Different spectroscopic techniques are affected in distinct ways by deuteration:

Mass Spectrometry (MS): The most direct effect is an increase in the molecular weight. For Buclizine-d8, where eight hydrogen atoms are replaced by deuterium, the molecular weight increases accordingly. This mass shift is readily calculated and predicted.

Infrared (IR) Spectroscopy: The vibrational frequency of a chemical bond is dependent on the masses of the atoms involved. The C-D bond vibrates at a lower frequency (has a lower wavenumber) than a C-H bond. Quantum chemical calculations can predict the shifts in the vibrational spectra, providing a theoretical fingerprint for the deuterated molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ²H (deuterium) are both NMR-active, they resonate at different frequencies. In ¹H NMR, the replacement of a proton with a deuteron (B1233211) results in the disappearance of a signal. In ¹³C NMR, the coupling patterns change, as the ¹³C-¹H coupling is replaced by a ¹³C-²H coupling, which is typically smaller.

Electron Spin Resonance (ESR) Spectroscopy: For radical species, isotopic substitution can significantly alter the hyperfine coupling constants. The difference between the hyperfine energies of ¹H and ²H is substantial, which can be modeled to interpret the resulting ESR spectra. mdpi.com

These predictable spectroscopic shifts are crucial for confirming the successful synthesis and isotopic purity of Buclizine-d8.

Table 1: Predicted Spectroscopic Shifts in Buclizine-d8 vs. Buclizine

Spectroscopic MethodParameter AffectedPredicted Effect of Deuteration (H → D)Computational Modeling Approach
Mass Spectrometry (MS)Molecular Ion Peak (m/z)Increase by ~8 Da for Buclizine-d8Direct calculation based on isotopic mass
Infrared (IR) SpectroscopyC-H Stretching FrequencyShift to lower wavenumber (e.g., ~3000 cm⁻¹ for C-H to ~2200 cm⁻¹ for C-D)Quantum mechanical frequency calculations
¹H NMR SpectroscopySignal Integration and MultiplicityDisappearance of signals corresponding to deuterated positionsNot applicable (direct experimental observation)
¹³C NMR Spectroscopy¹³C-¹H Coupling Constants (J)Replacement with smaller ¹³C-²H coupling, leading to changes in signal multiplicityCalculation of spin-spin coupling constants

Quantum Chemical Calculations and Molecular Dynamics Simulations for Deuterium Incorporation

Quantum chemical calculations and molecular dynamics (MD) simulations provide atomic-level insights into how deuterium incorporation affects the structure, stability, and dynamics of buclizine. fugaku100kei.jpnih.gov These methods go beyond static properties to explore the molecule's behavior over time.

Quantum Chemical Calculations: These calculations, often based on density functional theory (DFT), are used to investigate the electronic structure of the molecule. fugaku100kei.jp For Buclizine-d8, they can precisely calculate the difference in zero-point energy (ZPE) between the C-H and C-D bonds. The lower ZPE of the C-D bond results in a higher activation energy for bond cleavage, which is the fundamental basis for the kinetic isotope effect and the metabolic stability of deuterated drugs. princeton.edu These calculations can elucidate structural changes, such as minor alterations in bond lengths and angles, that occur upon deuteration. fugaku100kei.jp

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of conformational behavior. nih.gov For Buclizine-d8, MD simulations can be used to:

Generate an ensemble of conformations that the molecule can adopt in a solution or biological environment. biorxiv.org

Analyze the impact of deuteration on the flexibility and internal motions of the piperazine (B1678402) ring and other structural motifs.

Simulate the interactions between the deuterated molecule and its surrounding environment, such as solvent molecules or protein binding pockets. nih.gov

Together, these computational tools are essential for building a comprehensive understanding of the molecular consequences of isotopic substitution, linking the stronger C-D bond to the macroscopic properties of the drug. ornl.gov

Table 2: Computational Methods for Analyzing Deuterium Incorporation

Computational MethodPrimary ObjectiveKey Outputs for Buclizine-d8Relevance
Quantum Chemical Calculations (e.g., DFT)Investigate electronic structure and bond energeticsZero-point energy, bond dissociation energy, optimized molecular geometryExplains the increased metabolic stability of the C-D bond
Molecular Dynamics (MD) SimulationsSimulate molecular motion and conformational dynamicsConformational ensembles, flexibility analysis, interaction energiesReveals how deuteration may affect molecular flexibility and interactions

Computational Prediction of Chromatographic Behavior of Deuterated Analogs

In analytical chemistry, particularly in pharmacokinetic studies, deuterated compounds like Buclizine-d8 serve as ideal internal standards for quantification using techniques like liquid chromatography-mass spectrometry (LC-MS). An effective internal standard should exhibit nearly identical physicochemical properties and, therefore, similar chromatographic behavior to the non-deuterated analyte.

Computational models can be employed to predict the chromatographic retention time of a molecule. These models, often known as Quantitative Structure-Retention Relationship (QSRR) models, correlate a molecule's structural or physicochemical descriptors with its retention behavior.

For Buclizine-d8, the key considerations are:

Polarity and Lipophilicity: Isotopic substitution of hydrogen with deuterium can cause a very slight increase in molecular volume and polarizability, which may marginally affect properties like the partition coefficient (logP).

Retention Time Prediction: QSRR models can use calculated descriptors (e.g., molecular volume, surface area, dipole moment) to predict whether the deuteration in Buclizine-d8 will lead to any significant shift in its retention time compared to buclizine.

The primary goal of such a computational prediction is to confirm that any change in retention time is minimal, ensuring that the deuterated standard co-elutes with or elutes very close to the parent compound. This validates its use as a reliable internal standard for accurate quantification in complex biological matrices.

Table 3: Framework for Computational Prediction of Chromatographic Behavior

Modeling StepDescriptionInput Parameters for Buclizine-d8Predicted Outcome
1. Molecular Descriptor CalculationGeneration of theoretical physicochemical descriptors from the 3D structure.Molecular weight, logP, polar surface area, molecular volume.A set of numerical values describing the molecule's properties.
2. QSRR Model ApplicationUsing a pre-established mathematical model that links descriptors to retention time.The calculated descriptors for both Buclizine and Buclizine-d8.A predicted retention time (or retention index) for a specific chromatographic system.
3. Comparative AnalysisComparing the predicted retention times of the deuterated and non-deuterated analogs.Predicted retention times of Buclizine and Buclizine-d8.Confirmation of negligible or very small difference in retention time (ΔRt ≈ 0).

Future Directions and Emerging Research Challenges

Advancements in Automated Sample Preparation for Buclizine-d8 Analysis

The preparation of biological samples for analysis is a critical and often rate-limiting step in bioanalytical workflows. nih.gov The future of Buclizine-d8 analysis will heavily rely on advancements in automated sample preparation to enhance throughput, reduce manual error, and improve reproducibility. acs.org Current trends point towards the integration of robotic systems capable of performing complex extraction techniques with minimal human intervention.

Key advancements in this area include the refinement of automated solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PP) methods. scispace.com Automated SPE systems, for instance, can significantly streamline the cleanup of complex matrices like plasma and urine, leading to cleaner extracts and reduced matrix effects in the subsequent analysis of Buclizine-d8. chromatographyonline.com The development of novel SPE sorbents with higher selectivity for piperazine-based compounds could further enhance the efficiency of these automated methods.

The table below summarizes the comparison between manual and automated sample preparation techniques relevant to Buclizine-d8 analysis.

FeatureManual Sample PreparationAutomated Sample Preparation
Throughput Low to moderateHigh
Reproducibility Operator-dependent, higher variabilityHigh, low variability
Error Rate Prone to human errorSignificantly reduced error rates
Hands-on Time HighMinimal
Cost per Sample Lower initial investment, higher labor costHigher initial investment, lower long-term labor cost

Future research will likely focus on the miniaturization of these automated systems, enabling the processing of smaller sample volumes, which is particularly advantageous in preclinical studies where sample availability may be limited.

Integration of High-Resolution Mass Spectrometry and Novel Ionization Techniques

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological fluids. chromatographyonline.com For Buclizine-d8, the integration of high-resolution mass spectrometry (HRMS) and novel ionization techniques promises to overcome some of the limitations of conventional triple quadrupole mass spectrometers.

HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, offer significantly higher mass resolution and accuracy, enabling better differentiation of Buclizine-d8 from isobaric interferences in complex biological matrices. chromatographyonline.com This is particularly crucial for maintaining analytical integrity when co-eluting matrix components might interfere with the analyte's signal. nih.gov

Novel ionization techniques are also set to revolutionize the analysis of compounds like Buclizine-d8. Ambient ionization methods, which allow for the direct analysis of samples in their native state with minimal preparation, are gaining traction. nih.gov Techniques such as Paper Spray Ionization (PSI) and Direct Analysis in Real Time (DART) could significantly reduce analysis times by eliminating the need for chromatographic separation. nebiolab.comsimbecorion.com

The following table outlines the characteristics of different mass spectrometry and ionization techniques applicable to Buclizine-d8 analysis.

TechniquePrincipleAdvantages for Buclizine-d8 Analysis
Triple Quadrupole MS (QqQ) Selected Reaction Monitoring (SRM)High sensitivity and specificity for targeted quantification.
High-Resolution MS (HRMS) High mass accuracy and resolutionEnhanced selectivity, reduced interference from matrix components. chromatographyonline.com
Paper Spray Ionization (PSI) Direct ionization from a paper substrateRapid analysis with minimal sample preparation. nebiolab.com
Direct Analysis in Real Time (DART) Ionization of gases, liquids, and solids in open airFast screening capabilities without chromatographic separation. simbecorion.com

The integration of these advanced technologies will likely lead to the development of more robust and efficient bioanalytical methods for Buclizine-d8 and other deuterated internal standards.

Development of Novel Isotopic Labeling Strategies for Buclizine (B1663535) and Related Compounds

As a deuterated internal standard, the stability and position of the isotopic label in Buclizine-d8 are paramount for accurate quantification. acanthusresearch.com Future research will focus on developing novel isotopic labeling strategies to further improve the performance of such standards. While deuterium (B1214612) labeling is common due to cost-effectiveness, the potential for back-exchange of deuterium with protons in certain chemical environments is a known issue. acanthusresearch.com

One area of development is the use of heavier stable isotopes like ¹³C and ¹⁵N, which are not susceptible to exchange. acanthusresearch.com Synthesizing Buclizine with ¹³C or ¹⁵N labels would provide an even more stable internal standard, though at a higher cost.

Furthermore, strategic placement of deuterium labels on parts of the molecule that are not prone to metabolic alteration is crucial. For piperazine-containing compounds like Buclizine, labeling the piperazine (B1678402) ring itself can be an effective strategy. usask.ca Research into synthetic routes for introducing deuterium into specific, stable positions of the Buclizine molecule will continue to be an important area of investigation. nih.gov

The table below details different isotopic labeling strategies and their implications for internal standards like Buclizine-d8.

IsotopeLabeling StrategyAdvantagesDisadvantages
Deuterium (²H or D) Hydrogen-deuterium exchange or synthesis with deuterated reagents. acanthusresearch.comCost-effective.Potential for back-exchange and chromatographic shifts. scispace.com
Carbon-13 (¹³C) Synthesis using ¹³C-labeled precursors.High stability, no exchange issues.Higher cost of synthesis.
Nitrogen-15 (B135050) (¹⁵N) Synthesis using ¹⁵N-labeled precursors.High stability, no exchange issues.Higher cost of synthesis.

The development of more efficient and cost-effective methods for synthesizing ¹³C and ¹⁵N labeled Buclizine will be a significant step forward.

Addressing Persistent Analytical Challenges in Complex Biological Matrices

Despite advancements in analytical technology, the analysis of drugs in complex biological matrices like plasma, blood, and tissue remains a challenge. chromatographyonline.comresearchgate.net For Buclizine-d8, which is used as an internal standard to compensate for these challenges, it is crucial that its analytical behavior closely mimics that of the parent drug, Buclizine.

The primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results. nih.gov While a stable isotope-labeled internal standard like Buclizine-d8 is the best tool to correct for matrix effects, significant differences in the physicochemical properties between the analyte and the internal standard due to isotopic labeling can sometimes lead to differential matrix effects. kcasbio.com

Future research will need to focus on:

Improved sample cleanup techniques: More selective extraction methods to remove interfering matrix components. chromatographyonline.com

Advanced chromatographic separations: The use of ultra-high-performance liquid chromatography (UHPLC) and multidimensional chromatography to better separate analytes from matrix interferences.

Better understanding of matrix effects: Continued investigation into the mechanisms of ion suppression and enhancement to develop more effective mitigation strategies. nebiolab.com

The stability of Buclizine-d8 in various biological matrices under different storage and handling conditions is another critical area of investigation to ensure the integrity of bioanalytical data.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Buclizine-d8 (dihydrochloride) in bulk and pharmaceutical formulations?

  • Methodological Answer : UV spectrophotometry (λ_max ~254 nm) and reversed-phase HPLC with UV detection (C18 column, mobile phase: methanol-phosphate buffer pH 3.5) are widely validated for Buclizine quantification. For deuterated analogs like Buclizine-d8, mass spectrometry (LC-MS/MS) is preferred to distinguish isotopic peaks. Ensure method validation includes linearity (5–50 µg/mL), precision (%RSD <2%), and recovery (98–102%) .

Q. How does the dihydrochloride salt form affect Buclizine-d8's solubility and stability compared to its hydrochloride counterpart?

  • Methodological Answer : The dihydrochloride form (2:1 HCl:base ratio) increases aqueous solubility due to enhanced ionization but may reduce stability in alkaline conditions. Conduct pH-solubility profiling (e.g., USP buffers) and accelerated stability studies (40°C/75% RH for 6 months) to compare degradation pathways (e.g., hydrolysis) with monohydrochloride salts .

Q. What protocols are used to detect Buclizine-d8 in biological matrices during pharmacokinetic studies?

  • Methodological Answer : Protein precipitation (acetonitrile) followed by LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to Buclizine-d8 (e.g., m/z 466→167) ensures selectivity. Calibrate using deuterated internal standards (e.g., Buclizine-d10) to correct matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in teratogenicity data for Buclizine-d8 across species (e.g., rat vs. mouse models)?

  • Methodological Answer : Perform dose-response studies with controlled maternal pharmacokinetics (e.g., plasma AUC monitoring) to account for species-specific metabolic differences. Cross-reference teratogenicity mechanisms (e.g., histamine receptor modulation) with transcriptomic profiling of embryonic tissues to identify critical pathways .

Q. What experimental strategies quantify the isotopic effect of deuterium in Buclizine-d8 on pharmacokinetics and target binding?

  • Methodological Answer : Use parallel in vitro assays comparing Buclizine-d8 and non-deuterated Buclizine for (1) metabolic stability (human liver microsomes + CYP450 inhibitors) and (2) binding affinity (SPR or ITC with recombinant histamine H1 receptors). Isotopic effects >1.5-fold suggest deuteration alters drug-target kinetics .

Q. How can stability-indicating assays be optimized for Buclizine-d8 under forced degradation conditions?

  • Methodological Answer : Subject Buclizine-d8 to oxidative (H2O2), thermal (80°C), and photolytic (ICH Q1B) stress. Use HPLC-PDA to track degradation products and confirm method specificity. Forced degradation >20% requires identification of major impurities via HRMS and NMR .

Q. What metadata standards (e.g., MIACARM) should be prioritized in cellular assays evaluating Buclizine-d8’s anti-apoptotic effects?

  • Methodological Answer : Adopt MIACARM guidelines to document (1) cell line authentication (STR profiling), (2) assay conditions (e.g., Buclizine-d8 concentration, exposure time), and (3) apoptosis markers (e.g., caspase-3 activity, Annexin V/PI flow cytometry). Use FAIR principles for data sharing .

Q. How can researchers validate Buclizine-d8’s interaction with non-canonical targets like translationally controlled tumor protein (TCTP)?

  • Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) and cellular thermal shift assays (CETSA) to confirm target engagement in live cells. Correlate TCTP interaction with functional outcomes (e.g., differentiation in cancer cell lines) .

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